

isotopic purity of (+/-)-Ropivacaine-d7

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Compound of Interest

Compound Name: (+/-)-Ropivacaine-d7 (propyl-d7)

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An In-Depth Technical Guide on the Isotopic Purity of (+/-)-Ropivacaine-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+/-)-Ropivacaine-d7 is the deuterated analog of the local anesthetic ropivacaine. It serves as a critical internal standard in bioanalytical studies for the accurate quantification of ropivacaine and its metabolites in biological matrices.[1][2][3] The precision and reliability of such pharmacokinetic and pharmacodynamic studies are contingent upon the chemical and isotopic purity of the deuterated standard. A high isotopic purity, meaning a high percentage of the molecules are the desired d7 isotopologue with minimal presence of d0 to d6 species, is essential to prevent interference and ensure accurate mass spectrometric quantification. This guide provides a comprehensive overview of the methods used to determine the isotopic purity of (+/-)-Ropivacaine-d7 and summarizes commercially available specifications.

Data Presentation: Commercially Available Specifications

The chemical and isotopic purity of (+/-)-Ropivacaine-d7 can vary between suppliers. The following table summarizes the specifications from various commercial sources. Researchers should always refer to the lot-specific certificate of analysis for precise data.



Supplier/Reference	Chemical Purity	Isotopic Purity (Deuterium Incorporation)	CAS Number
Santa Cruz Biotechnology	≥98%	Not specified	1392208-04-6[4]
MedchemExpress	99.38%	Not specified	684647-62-9[5]
LGC Standards	>95% (HPLC)	Not specified	1217667-10-1 (HCl salt)
LGC Standards (CDN Isotopes)	min 98% Chemical Purity	98 atom % D	1392208-04-6

Note: "Isotopic Purity" can be defined in different ways. "Atom % D" refers to the percentage of deuterium atoms at the labeled positions. A comprehensive analysis would also include the distribution of different isotopologues (d0-d7).

Experimental Protocols for Isotopic Purity Determination

The two primary analytical techniques for verifying the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution

This method is used to determine the relative abundance of each isotopologue (d0 to d7) of Ropivacaine.

- a. Sample Preparation:
- Prepare a stock solution of (+/-)-Ropivacaine-d7 in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.



- Prepare a working solution by diluting the stock solution to a final concentration of 1 μ g/mL in the initial mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).
- b. Instrumentation and Conditions:
- Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the different isotopologues.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
- Analysis Method: Perform a full scan mass spectrum of the prepared solution. It may be beneficial to use liquid chromatography (LC) to separate the analyte from any potential impurities before it enters the mass spectrometer.
- c. Data Analysis:
- Acquire the full scan mass spectrum and identify the peaks corresponding to the protonated molecules of each isotopologue ([M+H]+), from the unlabeled ropivacaine (d0) to the fully deuterated ropivacaine (d7).
- Integrate the peak area for each isotopologue.
- Correct the intensities of the isotopologue peaks for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ¹⁵N).
- Calculate the percentage of each isotopologue relative to the total area of all isotopologues to determine the isotopic distribution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Site-Specific Deuteration

NMR spectroscopy can confirm the positions of deuteration and provide an estimate of the isotopic enrichment at each site.

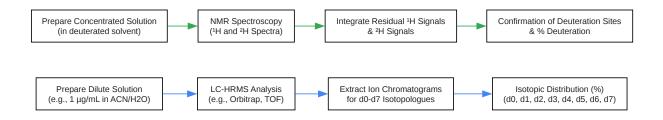
a. Sample Preparation:



- Dissolve an accurately weighed amount of (+/-)-Ropivacaine-d7 in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d6).
- b. Instrumentation and Parameters:
- Spectrometer: A 400 MHz or higher NMR spectrometer.
- Nuclei: ¹H (Proton) and ²H (Deuterium) NMR spectra should be acquired.
- c. Data Acquisition and Analysis:
- ¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals at the expected positions of deuteration (the n-propyl group) confirms the incorporation of deuterium. The percentage of deuteration can be estimated by integrating any residual proton signals at the deuterated positions and comparing them to the integrals of non-deuterated protons in the molecule.
- ²H NMR: Acquire a deuterium NMR spectrum. The chemical shifts of the deuterium signals should correspond to the proton signals of the unlabeled compound, confirming the positions of deuteration. The relative integrals of the deuterium signals can provide an estimate of the isotopic enrichment at each labeled site.

Mandatory Visualization

The following diagram illustrates the general workflow for the determination of isotopic purity of (+/-)-Ropivacaine-d7.



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Caption: Workflow for Isotopic Purity Analysis of (+/-)-Ropivacaine-d7.

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